Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4)
Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a halogenated phenyl ring and a primary amine adjacent to a carbonyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. The presence of bromine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery.
Physicochemical Properties
The key physicochemical properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260679-52-4 | [1][2] |
| Molecular Formula | C₈H₈BrClFNO | [1] |
| Molecular Weight | 268.51 g/mol | [1] |
| Exact Mass | 266.946 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | General knowledge |
Synthesis
The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is typically achieved through a two-step process starting from 1-(4-bromo-3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group and subsequent formation of the hydrochloride salt.
Step 1: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone
A common method for the α-bromination of acetophenones is the use of copper(II) bromide.
Experimental Protocol:
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To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as ethyl acetate, copper(II) bromide (2.2 eq) is added.
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The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-70 °C) for several hours until the starting material is consumed (monitored by TLC).[4]
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Upon completion, the reaction mixture is cooled to room temperature, and the solid copper(I) bromide is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, which can be used in the next step with or without further purification.
Step 2: Amination and Hydrochloride Salt Formation (Delépine Reaction)
The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides, proceeding via a hexaminium salt which is then hydrolyzed with acid to give the primary amine hydrochloride.[5][6][7]
Experimental Protocol:
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The crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) from the previous step is dissolved in a solvent such as chloroform or a mixture of chloroform and ethanol.
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Hexamethylenetetramine (1.1 eq) is added, and the mixture is stirred at room temperature or gentle reflux for several hours to form the quaternary ammonium salt.[3]
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The solvent is removed under reduced pressure, and the resulting hexaminium salt is treated with a solution of concentrated hydrochloric acid in ethanol.
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The mixture is refluxed for several hours to effect hydrolysis of the salt to the primary amine.[5][6]
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Upon cooling, the 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride precipitates from the solution.
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The solid product is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The expected data from various analytical techniques are summarized below.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents on the phenyl ring. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the aminomethyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (ammonium), C=O stretching (ketone), C-N stretching, C-F stretching, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₈H₇BrFNO). |
| HPLC Purity | A high-performance liquid chromatography method would be employed to determine the purity of the compound, typically showing a single major peak. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice. |
Applications in Drug Discovery and Development
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride serves as a key intermediate in the synthesis of various heterocyclic scaffolds that are of interest in drug discovery. The primary amine and the ketone functionalities provide reactive sites for a variety of chemical transformations.
Precursor for Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of nitrogen-containing heterocycles such as:
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Imidazoles: Reaction with aldehydes and ammonia or ammonium acetate.
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Pyrazines: Self-condensation or reaction with other α-amino ketones.
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Thiazoles: Reaction with thiocarbonyl compounds.
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Quinoxalines: Reaction with 1,2-dicarbonyl compounds.
These heterocyclic cores are prevalent in many biologically active molecules.
Potential Biological Activities of Derivatives
While there is limited publicly available information on the specific biological activities of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride itself, its derivatives are being investigated for a range of therapeutic applications. The halogenated phenyl moiety is a common feature in many modern pharmaceuticals, often contributing to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.
Research into structurally related compounds suggests potential for the development of agents with:
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Antimicrobial properties
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Anticancer activity
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Enzyme inhibition (e.g., kinases, proteases)
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Receptor modulation
Safety and Handling
As with all laboratory chemicals, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse chemical libraries for drug discovery screening. Further research into the biological activities of its derivatives is warranted and may lead to the identification of novel therapeutic agents.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by trained professionals.
References
- 1. m.molbase.com [m.molbase.com]
- 2. 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride [cymitquimica.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]
